![molecular formula C18H22ClNO3S B2731085 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338774-18-8](/img/structure/B2731085.png)

3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

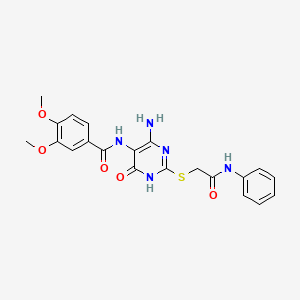

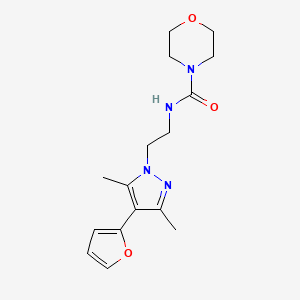

This compound is a complex organic molecule with the molecular formula C18H22ClNO3S . It contains a pyridine ring, which is a nitrogen-containing heterocycle . The molecule also includes a sulfonyl group attached to a 4-chloro-2-methylphenyl moiety .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring, a sulfonyl group, and a 4-chloro-2-methylphenyl moiety . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Synthesis and Polymer Chemistry

A study by Liu et al. (2013) discussed the synthesis of a new diamine containing pyridine and trifluoromethylphenyl groups, leading to the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).

Organic Synthesis

Balasubramaniam et al. (1990) explored the metalation and electrophilic quenching of isoxazoles, demonstrating synthetic pathways to thioalkyl derivatives, relevant for developing new chemical entities (Balasubramaniam, Mirzaei, & Natale, 1990).

Pharmacology

Villetti et al. (2015) presented CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor with potential applications in treating asthma and chronic obstructive respiratory disease. CHF6001, characterized by high effectiveness and tolerance in animal models, offers insights into the therapeutic applications of similar compounds (Villetti et al., 2015).

Chemical Modifications and Reactions

Wu (1983) detailed chemical modifications of condensation polymers through chloromethylation, demonstrating the versatility of sulfone groups in polymer chemistry to enhance material properties (Wu, 1983).

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-7-6-15(19)9-12(16)3/h6-9,11H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXKRJSCOZSRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)OCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)

![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)

![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2731021.png)

![1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2731024.png)